molecular formula C6H12BrN B13161978 2-Bromocyclohexan-1-amine

2-Bromocyclohexan-1-amine

Cat. No.: B13161978
M. Wt: 178.07 g/mol
InChI Key: AQBYKNASJVORLT-UHFFFAOYSA-N
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Description

2-Bromocyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It is characterized by a cyclohexane ring substituted with a bromine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclohexan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclohexanone followed by reductive amination. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclohexan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.

    Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include cyclohexanol, cyclohexyl ethers, or cyclohexyl thioethers.

    Oxidation: Products include nitroso-cyclohexane, nitro-cyclohexane, or imine derivatives.

    Reduction: Products include cyclohexylamine

Scientific Research Applications

2-Bromocyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromocyclohexan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group enable the compound to participate in various biochemical pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromocyclohexan-1-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H12BrN

Molecular Weight

178.07 g/mol

IUPAC Name

2-bromocyclohexan-1-amine

InChI

InChI=1S/C6H12BrN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2

InChI Key

AQBYKNASJVORLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)Br

Origin of Product

United States

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